N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 899918-38-8
VCID: VC11910145
InChI: InChI=1S/C25H28ClN3O3S/c1-31-20-15-21(32-2)19(14-18(20)26)27-22(30)16-33-24-23(17-10-6-5-7-11-17)28-25(29-24)12-8-3-4-9-13-25/h5-7,10-11,14-15H,3-4,8-9,12-13,16H2,1-2H3,(H,27,30)
SMILES: COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC
Molecular Formula: C25H28ClN3O3S
Molecular Weight: 486.0 g/mol

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide

CAS No.: 899918-38-8

Cat. No.: VC11910145

Molecular Formula: C25H28ClN3O3S

Molecular Weight: 486.0 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide - 899918-38-8

Specification

CAS No. 899918-38-8
Molecular Formula C25H28ClN3O3S
Molecular Weight 486.0 g/mol
IUPAC Name N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C25H28ClN3O3S/c1-31-20-15-21(32-2)19(14-18(20)26)27-22(30)16-33-24-23(17-10-6-5-7-11-17)28-25(29-24)12-8-3-4-9-13-25/h5-7,10-11,14-15H,3-4,8-9,12-13,16H2,1-2H3,(H,27,30)
Standard InChI Key WZYUYMYRUGEFGY-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC
Canonical SMILES COC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The IUPAC name N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide reflects its intricate structure:

  • Aromatic backbone: A 5-chloro-2,4-dimethoxyphenyl group attached to an acetamide moiety.

  • Spirocyclic system: A 1,4-diazaspiro[4.6]undeca-1,3-diene ring fused to a phenyl group.

  • Sulfur linkage: A sulfanyl (-S-) bridge connecting the acetamide and spirocyclic components.

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.899918-38-8
Molecular FormulaC₂₅H₂₈ClN₃O₃S
Molecular Weight486.0 g/mol
SMILESCOC1=CC(=C(C=C1NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CC=C4)Cl)OC
InChIKeyWZYUYMYRUGEFGY-UHFFFAOYSA-N

Synthesis and Analytical Characterization

Hypothetical Synthesis Pathway

While explicit synthetic details are unpublished, the structure implies a multi-step route:

  • Formation of the spirocyclic core: Cyclocondensation of a diketone with a diamine to generate the 1,4-diazaspiro[4.6]undeca-1,3-diene ring.

  • Sulfanyl-acetamide coupling: Reaction of 2-mercaptoacetamide with the spirocyclic intermediate under nucleophilic substitution conditions.

  • Aromatic substitution: Introduction of the 5-chloro-2,4-dimethoxyphenyl group via amide bond formation.

Analytical Data

Experimental characterization likely employs:

  • NMR Spectroscopy: To confirm proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, sp² carbons in the spiro ring).

  • Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 486.0 (M+H⁺).

  • HPLC: Retention time analysis for purity assessment.

Table 2: Predicted Spectral Signatures

TechniqueKey Features
¹H NMR-OCH₃ (δ 3.8), aromatic H (δ 6.5–7.5)
¹³C NMRCarbonyl (δ 170), spiro carbons (δ 50–60)
IRN-H stretch (3300 cm⁻¹), C=O (1680 cm⁻¹)

Research Gaps and Future Directions

  • Synthetic optimization: Scalable routes for gram-scale production.

  • Biological profiling: Screening against kinase libraries and microbial panels.

  • Stability studies: Degradation kinetics under varying pH and temperature.

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